Methyl 4-prenyloxycinnamate
Overview
Description
Methyl 4-prenyloxycinnamate is an organic compound with the chemical formula C14H14O3. It is known for its good light stability and oxidation resistance, making it a valuable additive in flavors and fragrances . This compound is also recognized for its potential bioactive properties, particularly in the context of traditional medicine and modern pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-prenyloxycinnamate typically involves the reaction of 4-hydroxycinnamate methyl ester with dimethylallyl bromide. The reaction is carried out in methanol at room temperature for about three hours. After the reaction, the mixture is treated with a sodium chloride solution and extracted with ethyl acetate to obtain the pure product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of pre-adjacent acid and methanol under controlled conditions to produce the compound, which is then purified through crystallization or extraction .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-prenyloxycinnamate undergoes various chemical reactions, including:
Oxidation: The compound exhibits good oxidation resistance, which is a notable property for its stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents can be used, but specific conditions for oxidation reactions involving this compound are not extensively documented.
Substitution: Dimethylallyl bromide is a common reagent used in the substitution reaction to synthesize this compound.
Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-prenyloxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used as an additive in flavors and fragrances due to its stability and resistance to oxidation.
Biology and Medicine: The compound has shown potential bioactive properties, including antiviral activity.
Mechanism of Action
The mechanism of action of Methyl 4-prenyloxycinnamate involves its interaction with specific molecular targets. Studies have shown that it can inhibit the MAPK signaling pathway, which is crucial in various cellular processes, including inflammation and immune response . The compound’s stable binding affinity to targets such as RELA, TNF, and VEGFA suggests its potential in modulating these pathways to exert its effects .
Comparison with Similar Compounds
Methyl 4-prenyloxycinnamate can be compared with several similar compounds, including:
- Evofolin C
- Cuspidiol
- O-Geranylconiferyl alcohol
- Nelumol A
- Geranyl ferulate
- Coniferyl ferulate
These compounds share structural similarities but differ in specific functional groups and substructures, which can influence their physicochemical properties, bioactivity, and pharmacological potential. This compound stands out due to its unique combination of stability, oxidation resistance, and bioactive properties .
Biological Activity
Methyl 4-prenyloxycinnamate (MPC) is a bioactive compound derived from various plant sources, particularly noted for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is an ester of cinnamic acid with a prenyloxy group. Its structure can be represented as follows:
- Chemical Formula : CHO
- Molecular Weight : 218.25 g/mol
1. Antiviral Activity
Recent studies have highlighted the antiviral properties of MPC, particularly against COVID-19. Research indicates that MPC interacts with key targets in the MAPK signaling pathway, which is crucial for viral replication and pathogenesis. The compound was identified as one of the top bioactive components from Lithospermum erythrorhizon, showing significant binding affinity to proteins such as RELA, TNF, and VEGFA, which are involved in inflammatory responses and cell signaling pathways related to viral infections .
2. Antiparasitic Activity
MPC has demonstrated antiparasitic effects in vitro. In studies evaluating its efficacy against Leishmania amazonensis and Schistosoma mansoni, MPC exhibited promising results with IC50 values indicating effective concentrations for inhibiting parasite growth .
The mechanisms through which MPC exerts its biological activities include:
- Inhibition of MAPK Pathway : By modulating the MAPK signaling pathway, MPC can reduce inflammatory responses associated with viral infections .
- Synergistic Effects : When combined with other compounds like tormentic acid and eugenol, MPC may enhance therapeutic efficacy against viral pathogens through synergistic interactions .
Study on COVID-19
A comprehensive study utilized network pharmacology to analyze the effects of MPC on COVID-19 symptoms. The study identified 19 overlapping targets related to COVID-19 and found that MPC's interaction with these targets could potentially alleviate symptoms by dampening inflammatory responses .
Antiparasitic Evaluation
In a controlled laboratory setting, the antiparasitic activity of MPC was assessed against L. amazonensis. The results indicated that MPC had a significant inhibitory effect, suggesting its potential use as a natural therapeutic agent against parasitic infections .
Data Summary
Biological Activity | Target Organism/Pathway | IC50 Value | Mechanism |
---|---|---|---|
Antiviral | COVID-19 (MAPK pathway) | Not specified | Inhibition of inflammatory response |
Antiparasitic | Leishmania amazonensis | 45.92 µM | Direct antiparasitic action |
Properties
IUPAC Name |
methyl (E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-12(2)10-11-18-14-7-4-13(5-8-14)6-9-15(16)17-3/h4-10H,11H2,1-3H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMLKNYVORYESN-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C=CC(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC=C(C=C1)/C=C/C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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